SNAr Reactivity: Methylthio vs. Chloro Analogs
The methylthio substituent in 5-(Methylsulfanyl)pyridin-3-OL confers substantially reduced reactivity toward nucleophilic aromatic substitution (SNAr) relative to the corresponding 5-chloro analog. Kinetic studies on a series of methylthio-substituted six-membered nitrogen heterocycles (including pyridines) reacting with sodium methoxide at 30 °C demonstrate that the methylthio derivatives are between 1.2 × 10² and 3.4 × 10³ times less reactive than their chloro analogs [1]. This quantitative difference means that synthetic sequences requiring selective SNAr at other positions on the pyridine ring can be performed with the methylthio group remaining intact, whereas a chloro substituent would undergo competitive displacement. For a medicinal chemist, this translates to orthogonal reactivity and the ability to carry the –SCH₃ group through multiple synthetic steps without protection.
| Evidence Dimension | Relative rate of nucleophilic aromatic substitution by methoxide ion |
|---|---|
| Target Compound Data | Rate coefficient for methylthio-heterocycles (class-level) |
| Comparator Or Baseline | Chloro-heterocycle analog |
| Quantified Difference | Methylthio compounds are 1.2 × 10² to 3.4 × 10³ times less reactive than chloro analogs |
| Conditions | Sodium methoxide in methanol, 30 °C, second-order kinetics (bimolecular SNAr) |
Why This Matters
The lower SNAr reactivity of the methylthio group enables chemoselective transformations at other positions on the pyridine ring, expanding the scope of compatible synthetic pathways compared to halogenated analogs.
- [1] Barlin, G. B.; Brown, W. V. Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. J. Chem. Soc. B 1969, 333–338. View Source
